Tirofiban

Vue d'ensemble

Description

Le tirofiban est un inhibiteur synthétique non peptidique de l'interaction entre le fibrinogène et la glycoprotéine intégrine IIb/IIIa sur les plaquettes humaines . Il est principalement utilisé comme médicament antiplaquettaire pour prévenir les événements cardiovasculaires thrombotiques chez les patients atteints de syndrome coronarien aigu . Le this compound est connu pour sa capacité à inhiber l'agrégation plaquettaire, ce qui en fait un agent thérapeutique précieux dans la prise en charge des pathologies impliquant la formation de caillots sanguins .

Applications De Recherche Scientifique

Chemistry

In chemistry, tirofiban is used as a model compound to study the interactions between small molecules and integrin receptors. It serves as a reference compound in the development of new antiplatelet agents.

Biology

This compound is used in biological research to study platelet aggregation and the role of integrin receptors in cellular adhesion and signaling. It is also used to investigate the mechanisms of thrombus formation and dissolution.

Medicine

In medicine, this compound is primarily used to prevent thrombotic events in patients with acute coronary syndrome . It is administered intravenously during procedures such as percutaneous coronary intervention to reduce the risk of clot formation .

Industry

In the pharmaceutical industry, this compound is used as an active ingredient in antiplatelet medications. It is also used in the development of new therapeutic agents targeting integrin receptors.

Mécanisme D'action

Target of Action

Tirofiban is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor is the major platelet surface receptor involved in platelet aggregation . By targeting this receptor, this compound plays a crucial role in preventing thrombotic events in conditions such as non-ST elevated acute coronary syndrome .

Mode of Action

This compound acts by preventing fibrinogen binding to the GP IIb/IIIa receptor . This interaction inhibits platelet aggregation, which is a key step in the formation of blood clots . The inhibition of platelet aggregation by this compound is dose- and concentration-dependent .

Biochemical Pathways

This compound affects the biochemical pathway of platelet aggregation. By blocking the GP IIb/IIIa receptor, it prevents fibrinogen from binding to the receptor and forming cross-links between platelets . This action disrupts the final common pathway to platelet aggregation, thereby inhibiting the formation of thrombi .

Pharmacokinetics

It is known that this compound is administered intravenously , suggesting that it has immediate systemic availability. More detailed information about its pharmacokinetic properties would require further investigation.

Result of Action

The primary molecular effect of this compound is the inhibition of platelet aggregation . This results in a decreased ability for blood to clot, which can prevent thrombotic events during episodes of chest pain or a heart attack, or while a patient is undergoing a procedure to treat a blocked coronary artery . On a cellular level, this compound’s action reduces the formation of platelet-derived thrombi, contributing to its therapeutic effect in conditions like acute coronary syndrome .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interact with this compound and potentially affect its action . Furthermore, the specific clinical setting, such as whether a patient is undergoing thrombolysis or thrombectomy, can also impact the effectiveness of this compound . .

Safety and Hazards

Tirofiban is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Protective equipment, including chemical-resistant gloves and safety goggles, should be used when handling this compound .

Orientations Futures

Despite promising results, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban for functional endpoints . The recent findings from the TREND trial highlight the importance of exploring new treatment options for stroke patients and warranting further investigation .

Relevant Papers Several papers have been published on this compound. A systematic review and meta-analysis of prospective studies investigated the safety and efficacy of this compound and found that it did not increase the risk of intracerebral hemorrhage (ICH) and symptomatic intracerebral hemorrhage (sICH) but increased the risk of fatal ICH . Another study evaluated the safety and efficacy of intra-arterial administration of low-dose this compound during endovascular therapy in patients with large ischemic core volumes on initial brain CT . The TREND trial aimed to confirm the efficacy and safety of a dual antiplatelet approach in patients with moderate-to-severe stroke .

Analyse Biochimique

Biochemical Properties

Tirofiban is a synthetic, non-peptide inhibitor of the interaction of fibrinogen with the integrin glycoprotein IIb/IIIa on human platelets . It prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, and inhibits platelet aggregation .

Cellular Effects

This compound has been shown to stimulate endothelial cell migration and proliferation, mediated by VEGF production . It increases the ability of human umbilical endothelial cells (HUVEC) to grow on the vascular scaffold, compared to unstimulated or abciximab-treated cells . This compound increases HUVEC expression of β1 and β3 integrins along with collagen and fibronectin .

Molecular Mechanism

This compound is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation . Platelet aggregation inhibition is reversible following cessation of the infusion of this compound .

Temporal Effects in Laboratory Settings

Early neurological deterioration occurred in 9 patients (4.2%) in the this compound group and 28 patients (13.2%) in the aspirin group within 72 hours after randomization . No patients in the this compound group experienced intracerebral hemorrhage .

Dosage Effects in Animal Models

In a high shear arterial thrombosis model in non-human primates, this compound, at a dose nine times higher than that recommended as a therapeutic dose in adult humans, proved to be an effective inhibitor of arterial thrombosis . This dose of this compound caused less bleeding complications than abciximab .

Metabolic Pathways

This compound appears to have limited metabolism . It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged this compound .

Transport and Distribution

This compound is distributed into milk in rats and crosses the placenta in pregnant rats and rabbits .

Subcellular Localization

As a small molecule inhibitor, this compound does not have a specific subcellular localization. It circulates in the bloodstream where it interacts with the glycoprotein IIb/IIIa receptors on the surface of platelets .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

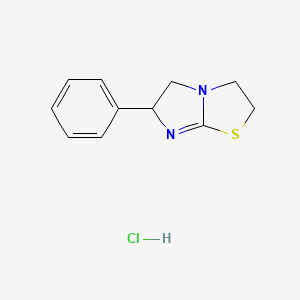

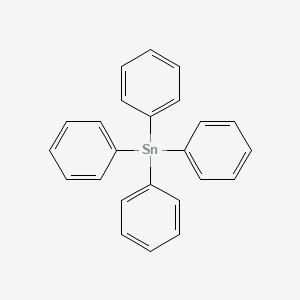

La synthèse du tirofiban implique plusieurs étapes, à partir de la réaction de l'ester tert-butylique de l'acide 4-(2-oxoéthyl)pipéridine-1-carboxylique avec l'éthoxycarbonylméthylène triphénylphosphine pour obtenir un composé intermédiaire . Ce composé intermédiaire subit une hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) pour produire un autre composé intermédiaire . Une réduction subséquente avec de l'hydrure de lithium et d'aluminium produit encore un autre composé intermédiaire . Ce composé intermédiaire est ensuite mis en réaction avec le chlorure de 4-méthylbenzènesulfonyle, suivi d'une réaction de substitution en conditions alcalines pour obtenir l'intermédiaire final . Le groupe protecteur est éliminé en utilisant de l'acide chlorhydrique pour obtenir le chlorhydrate de this compound .

Méthodes de production industrielle

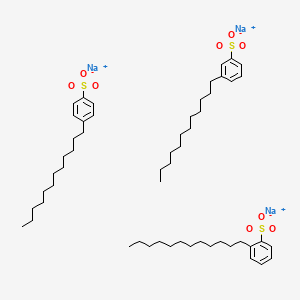

La production industrielle du chlorhydrate de this compound implique des voies de synthèse similaires, mais elle est optimisée pour un rendement, une pureté et un respect de l'environnement accrus . Le processus garantit un minimum de déchets et évite l'utilisation de réactifs dangereux, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le tirofiban subit diverses réactions chimiques, notamment:

Oxydation: Le this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier le groupe sulfonyle dans le this compound.

Substitution: Le this compound peut subir des réactions de substitution nucléophile, en particulier impliquant le cycle pipéridine.

Réactifs et conditions courantes

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés du this compound, tels que les sulfoxydes, les sulfones et les composés pipéridine substitués.

Applications de la recherche scientifique

Chimie

En chimie, le this compound est utilisé comme composé modèle pour étudier les interactions entre les petites molécules et les récepteurs intégrines. Il sert de composé de référence dans le développement de nouveaux agents antiplaquettaires.

Biologie

Le this compound est utilisé dans la recherche biologique pour étudier l'agrégation plaquettaire et le rôle des récepteurs intégrines dans l'adhésion cellulaire et la signalisation. Il est également utilisé pour étudier les mécanismes de formation et de dissolution du thrombus.

Médecine

En médecine, le this compound est principalement utilisé pour prévenir les événements thrombotiques chez les patients atteints de syndrome coronarien aigu . Il est administré par voie intraveineuse pendant des procédures telles que l'intervention coronarienne percutanée pour réduire le risque de formation de caillots .

Industrie

Dans l'industrie pharmaceutique, le this compound est utilisé comme ingrédient actif dans les médicaments antiplaquettaires. Il est également utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs intégrines.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière réversible au récepteur glycoprotéine IIb/IIIa sur les plaquettes . Cette liaison empêche le fibrinogène d'interagir avec le récepteur, inhibant ainsi l'agrégation plaquettaire . L'inhibition de l'agrégation plaquettaire réduit le risque de formation de thrombus, ce qui rend le this compound efficace pour prévenir les événements cardiovasculaires thrombotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Eptifibatide: Un heptapeptide cyclique qui inhibe le récepteur glycoprotéine IIb/IIIa avec une demi-vie plus courte que l'abciximab.

Unicité

Le tirofiban est unique en raison de sa petite taille moléculaire et de son apparition rapide de l'action . Contrairement à l'abciximab, le this compound est un composé non peptidique, ce qui permet une liaison réversible et une durée d'action plus courte . Cela rend le this compound adapté aux situations aiguës où une inhibition rapide et réversible de l'agrégation plaquettaire est requise .

Propriétés

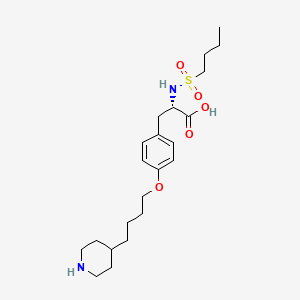

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKMIXFXJJXBQG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142373-60-2 (hydrochloride) | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20162730 | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 3.17e-03 g/L | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.2X10-16 mmHg at 25 °C /Estimated/ | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tirofiban is a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, the major platelet surface receptor involved in platelet aggregation. Platelet aggregation inhibition is reversible following cessation of the infusion of tirofiban., Tirofiban inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

144494-65-5 | |

| Record name | Tirofiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144494-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144494655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirofiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirofiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tirofiban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIROFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX234SI5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tirofiban | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225 °C | |

| Record name | TIROFIBAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)